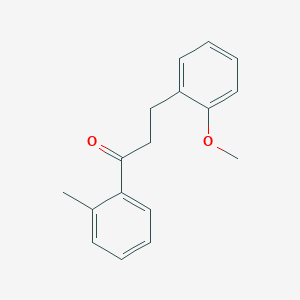

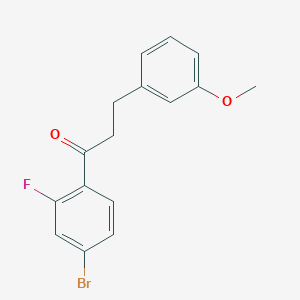

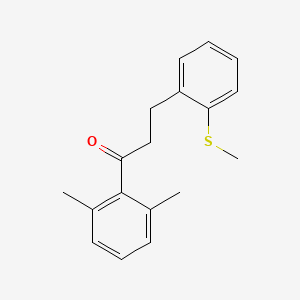

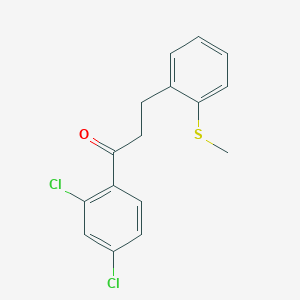

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, also known as MMPP, is a synthetic aromatic ketone used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 250.3 g/mol, and is soluble in ethanol, ether and chloroform. MMPP is an important intermediate in the synthesis of various organic compounds, and has been used in a variety of scientific research applications due to its unique properties. In

Aplicaciones Científicas De Investigación

C-C Bond Activation : A study by Baksi et al. (2007) demonstrated that upon reaction with [Rh(PPh3)3Cl], the azo ligand undergoes rhodium-assisted C–C bond activation at one ortho position of the 2′,6′-dimethylphenyl fragment, leading to the elimination of the methyl group from that position. This research highlights the potential of certain chemical compounds, including those similar to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, in facilitating C-C bond activation.

Reactions with Phenols and Aryl Halides : Research by Chandrasekhar et al. (1977) described the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols and aryl halides. This study provides insight into the chemical behavior of compounds structurally related to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone when interacting with other organic substances.

Multiple Arylation via C-C and C-H Bond Cleavages : Wakui et al. (2004) observed that 2-Hydroxy-2-methylpropiophenone undergoes a unique multiple arylation process via C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst. This study suggests potential applications in organic synthesis involving compounds similar to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone.

Allosteric Modifiers of Hemoglobin : A study by Randad et al. (1991) focused on synthesizing and testing various compounds, including those structurally similar to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, as potential allosteric modifiers of hemoglobin. These compounds could have applications in clinical or biological areas that require a reversal of depleted oxygen supply.

Photorelease of HCl from o-methylphenacyl chloride : Pelliccioli et al. (2001) studied the photorelease of HCl from 2,5-dimethylphenacyl chloride, a compound related to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, by nanosecond laser flash photolysis. This study contributes to our understanding of the photochemical properties of these compounds.

Mecanismo De Acción

Target of Action

Similar compounds have been known to target certain receptors or enzymes in the body .

Mode of Action

It’s worth noting that similar compounds often interact with their targets by binding to the active site, thereby modulating the target’s activity .

Biochemical Pathways

It’s worth noting that similar compounds have been involved in the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The solubility of a similar compound, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[45]dec-3-en-2-one, in various solvents has been studied . This information could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been known to cause changes at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2,5-Dimethylphenyl)-4’-methylpropiophenone. For instance, the solubility of similar compounds has been found to vary with temperature . Additionally, precautions should be taken to prevent the compound from entering drains, indicating potential environmental stability concerns .

Propiedades

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-8-16(9-6-13)18(19)11-10-17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMSBCXGECUROR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=C(C=CC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644719 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898794-78-0 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.